7-Bromo-2-chloro-3-methoxyquinoline
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Overview
Description
7-Bromo-2-chloro-3-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-3-methoxyquinoline typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:
Gould-Jacob Synthesis: This classical method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with aldehydes or ketones.
Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and purity while minimizing environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
Scientific Research Applications
7-Bromo-2-chloro-3-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of antimalarial and antiviral agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-3-methoxyquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 7-Bromo-2-chloro-3-methylquinoline
- 7-Bromo-2-chloroquinoline
- 7-Bromo-3-methoxyquinoline
Comparison: 7-Bromo-2-chloro-3-methoxyquinoline stands out due to its unique combination of bromine, chlorine, and methoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
Properties
Molecular Formula |
C10H7BrClNO |
---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
7-bromo-2-chloro-3-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-9-4-6-2-3-7(11)5-8(6)13-10(9)12/h2-5H,1H3 |
InChI Key |
WIWDWDCGSAWNGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C=C(C=CC2=C1)Br)Cl |
Origin of Product |
United States |
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